MG-132
MG-132
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal is a tripeptide that is L-leucyl-L-leucyl-L-leucine in which the C-terminal carboxy group has been reduced to the corresponding aldehyde and the N-terminal amino group is protected as its benzyloxycarbonyl derivative. It has a role as a proteasome inhibitor. It is a tripeptide, an amino aldehyde and a carbamate ester.
Z-Leu-leu-leu-al is a natural product found in Tricholoma pardinum, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.
Z-Leu-leu-leu-al is a natural product found in Tricholoma pardinum, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.
Brand Name:
Vulcanchem
CAS No.:
133407-82-6
VCID:
VC0548399
InChI:
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
SMILES:
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C26H41N3O5
Molecular Weight:
475.6 g/mol
MG-132
CAS No.: 133407-82-6
Cat. No.: VC0548399
Molecular Formula: C26H41N3O5
Molecular Weight: 475.6 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| Description | N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal is a tripeptide that is L-leucyl-L-leucyl-L-leucine in which the C-terminal carboxy group has been reduced to the corresponding aldehyde and the N-terminal amino group is protected as its benzyloxycarbonyl derivative. It has a role as a proteasome inhibitor. It is a tripeptide, an amino aldehyde and a carbamate ester. Z-Leu-leu-leu-al is a natural product found in Tricholoma pardinum, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available. |
|---|---|
| CAS No. | 133407-82-6 |
| Molecular Formula | C26H41N3O5 |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 |
| Standard InChI Key | TZYWCYJVHRLUCT-VABKMULXSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
| Appearance | Solid powder |
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